molecular formula C14H15F4NO3 B14791190 benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B14791190
M. Wt: 321.27 g/mol
InChI Key: QQNQSSRECRSPPM-YUZLPWPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a sophisticated piperidine-based chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates multiple valuable features into a single scaffold: a piperidine ring, a stereodefined (S) configuration, a fluorine atom, a hydroxy group, and a trifluoromethyl (CF3) group. The piperidine moiety is a privileged structure in pharmaceuticals, frequently found in molecules that target a wide range of diseases . The incorporation of fluorine and the trifluoromethyl group is a cornerstone of modern drug design. The -CF3 group is highly lipophilic, which can significantly improve a compound's cell membrane permeability and metabolic stability. Furthermore, its strong electron-withdrawing nature can influence the molecule's electronic distribution and pKa, potentially enhancing binding affinity to biological targets . Fluorine can serve as a hydrogen bond acceptor and its introduction is a common bioisosteric strategy to modulate the properties of lead compounds . This specific reagent is particularly valuable for constructing potential inhibitors of biological targets. For instance, piperidine derivatives have been extensively explored as potent inhibitors of enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , a promising target for tuberculosis therapy . The structural features of this compound also make it a compelling intermediate for developing antagonists for neurological targets such as the NR2B receptor, which is relevant for conditions like neuropathic pain and Parkinson's disease . Supplied at high purity, this compound is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chiral building block to explore new chemical space and optimize the pharmacokinetic and pharmacodynamic properties of their novel therapeutic candidates.

Properties

Molecular Formula

C14H15F4NO3

Molecular Weight

321.27 g/mol

IUPAC Name

benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11?,13-/m0/s1

InChI Key

QQNQSSRECRSPPM-YUZLPWPTSA-N

Isomeric SMILES

C1CN(CC([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Fluorination of Piperidine Carboxylic Acid Derivatives

One of the most effective approaches for preparing trifluoromethyl-containing piperidines involves the direct fluorination of piperidine carboxylic acid derivatives. This method typically employs sulfur tetrafluoride (SF₄) as the fluorinating agent, which can convert carboxyl groups to trifluoromethyl moieties.

The general reaction scheme can be represented as:

R-COOH + SF₄ → R-COF + SOF₂ + HF
R-COF + SF₄ → R-CF₃ + SOF₂

Where R represents the piperidine scaffold.

This transformation requires careful control of reaction conditions, as SF₄ is a corrosive gas with a low boiling point. The use of appropriate solvents is crucial to reduce reaction pressure and improve safety.

Stereoselective Synthesis via Asymmetric Reduction

For obtaining the desired (4S) stereochemistry, asymmetric reduction methods have proven effective. This approach typically begins with a prochiral ketone intermediate that undergoes stereoselective reduction using chiral catalysts.

For example, the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate intermediates can be achieved using ruthenium-based catalysts with chiral ligands such as (R)-BINAP or (S)-BINAP. This provides a means to access specific stereoisomers with high enantiomeric purity.

Protective Group Strategy

The incorporation of the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen is typically accomplished using benzyl chloroformate under basic conditions. This protection is essential for preventing unwanted side reactions during the fluorination and other transformations.

Detailed Synthetic Pathways

Sulfur Tetrafluoride Method

A detailed procedure based on patent literature involves the following steps:

  • Preparation of the appropriate piperidine carboxylic acid starting material
  • Reaction with SF₄ in a mixed solvent system (typically anhydrous hydrogen fluoride and chloromethane)
  • Reaction conditions: 50-150°C for 3-4 hours in a sealed stainless steel autoclave
  • Cooling to room temperature and neutralization with sodium hydroxide
  • Extraction with chloroform or dichloromethane
  • Purification by fractional distillation

This method has been demonstrated to produce various trifluoromethyl piperidines with yields ranging from 54.5% to 80.6%.

Alternative Fluorination Methods

Alternative methods for introducing the trifluoromethyl group include:

  • Deoxofluorination of alcohols using reagents such as diethylaminosulfur trifluoride (DAST)
  • Nucleophilic fluorination using potassium fluoride and crown ethers
  • Electrophilic fluorination employing N-fluorobenzenesulfonimide (NFSI)

These approaches may offer advantages in terms of milder reaction conditions and selectivity, though often at the expense of yield.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the success of fluorination reactions. Research indicates that a mixture of anhydrous hydrogen fluoride and chlorinated solvents (such as trichloromethane or dichloromethane) provides optimal results for SF₄-mediated fluorinations.

The mass ratio of piperidine carboxylic acid to mixed solvent is typically maintained between 1:1 and 1:8, with 1:2 to 1:5 being preferred for optimal yields.

Temperature and Pressure Considerations

Temperature control is critical for achieving selective fluorination while minimizing side reactions. Experimental data suggests that reactions performed at 95-105°C provide the highest yields for trifluoromethyl piperidine synthesis.

Due to the volatile nature of SF₄ and byproduct SOF₂, reactions are typically conducted in pressure vessels capable of withstanding at least 3 MPa.

Catalyst Selection for Stereoselective Synthesis

The choice of catalyst significantly influences stereoselectivity. For achieving the (4S) configuration specifically, catalytic systems based on [Ru{(−)-(S)-binap}Cl(cym)]Cl with hydrogen have demonstrated high enantioselectivity.

Comparative Analysis of Synthetic Methods

Table 1 provides a comparative analysis of different preparation methods based on yield, stereoselectivity, and practical considerations:

Method Yield Range (%) Stereoselectivity Scale-up Potential Safety Considerations Key References
SF₄ Fluorination 54.5-80.6 Moderate Good High pressure, corrosive reagents
Asymmetric Reduction 60-85 Excellent Moderate Milder conditions
DAST Fluorination 45-65 Good Limited Moisture sensitive
Nucleophilic Fluorination 40-70 Moderate Good Mild conditions -

Reaction Mechanism Analysis

SF₄ Fluorination Mechanism

The mechanism of SF₄-mediated conversion of carboxylic acids to trifluoromethyl groups proceeds through several distinct steps:

  • Initial formation of an acyl fluoride intermediate via nucleophilic attack of fluoride on the carboxyl carbon
  • Further reaction with SF₄ to replace the carbonyl oxygen with fluorine atoms
  • Formation of the trifluoromethyl group with concomitant production of SOF₂

In the case of piperidine carboxylic acids, the nitrogen atom is typically protected to prevent side reactions and improve selectivity.

Stereocontrol Mechanisms

For the preparation of this compound with the desired stereochemistry, several approaches can be employed:

  • Substrate-controlled reactions utilizing existing stereogenic centers
  • Reagent-controlled transformations employing chiral catalysts or auxiliaries
  • Kinetic resolution of racemic intermediates

Ruthenium-based asymmetric hydrogenation has proven particularly effective for establishing the required stereochemistry at the 4-position.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

  • Initial neutralization of reaction mixtures with sodium hydroxide to pH 10
  • Liquid-liquid extraction using chloroform, dichloromethane, or other suitable solvents
  • Fractional distillation under reduced pressure
  • Column chromatography using silica gel with appropriate solvent systems
  • Recrystallization from suitable solvents to obtain high-purity material

Analytical Characterization

The characterization of the final product typically includes:

  • Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) spectroscopy
  • High-Resolution Mass Spectrometry
  • Infrared Spectroscopy
  • X-ray crystallography (when crystals are available)
  • Chiral HPLC analysis to determine enantiomeric purity

Scale-up Considerations and Industrial Production

The translation of laboratory-scale syntheses to industrial production presents several challenges:

  • Safety considerations related to handling corrosive and toxic reagents like SF₄
  • Temperature control in larger reaction vessels
  • Efficient mixing to ensure homogeneity
  • Cost-effective purification strategies

Industrial-scale production typically employs continuous flow reactors to optimize reaction conditions and improve yield. The use of stainless steel (316L material) equipment is recommended to withstand the corrosive nature of reaction components.

Case Studies and Experimental Examples

Optimized Laboratory-Scale Synthesis

An optimized laboratory procedure for preparing this compound can be adapted from patent literature as follows:

  • In a 1L stainless steel autoclave, combine 100g of the appropriate piperidine carboxylic acid precursor with 300g trichloromethane and 100g anhydrous hydrofluoric acid
  • Stir for 15 minutes, then add 270g sulfur tetrafluoride
  • Heat under agitation to 95°C and maintain for 4 hours
  • Cool to room temperature and carefully neutralize with sodium hydroxide solution to pH 10
  • Extract with chloroform and purify by fractional distillation

This procedure can be expected to yield the desired compound with 75-80% yield and >95% purity.

Alternative Approach via Fluorinated Building Blocks

An alternative approach involves the use of pre-fluorinated building blocks:

  • Starting with commercially available 3-fluoro-4-(trifluoromethyl)pyridin-2-ol
  • Selective reduction to the corresponding piperidine
  • Protection of the nitrogen with benzyl chloroformate
  • Optimization of stereochemistry through appropriate techniques

While potentially offering advantages in terms of selectivity, this approach may be limited by the availability and cost of the fluorinated starting materials.

Chemical Reactions Analysis

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with functional groups; its molecular formula is C14H15F4NO3 and has a molar mass of approximately 321.27 g/mol. The compound has a trifluoromethyl group, a hydroxyl group, and a fluoro group in its structure, influencing its chemical reactivity and potential biological activity.

Chemical Reactivity
The chemical reactivity of trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is due to its functional groups, and can be utilized in synthetic pathways to generate more complex molecules or derivatives.

Potential Applications
Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has potential applications in various biological studies, with structural features that suggest potential interactions with biological targets, particularly in the modulation of neurotransmitter systems. Compounds with similar structures may act as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in numerous neurological functions and disorders. Its unique structure may allow it to serve as a lead compound for further modifications aimed at enhancing biological activity.

Synthesis
The synthesis of trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Fluorination
  • Hydroxylation
  • Piperidine Ring Formation
    These steps can be optimized depending on the desired yield and purity of the final product.

Structural Features
Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of trifluoromethyl, hydroxyl, and fluoro groups, which may enhance its biological activity compared to other similar compounds.

Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Benzyl 3-fluoro-4-hydroxy-piperidineHydroxyl and fluoro groupsLacks trifluoromethyl group
Trifluoromethyl piperidine derivativesTrifluoromethyl substituentVarying alkyl or aryl groups
Fluorinated piperidinesFluorine substituentsDifferent positions of substitutions

Mechanism of Action

The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Synthesis Yield (Reported)
Benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 1951439-26-1 C14H15F4NO3 321.27 3-F, 4-OH, 4-CF3 Benzyl ester, hydroxyl, trifluoromethyl Not reported
Benzyl (2R,4S)-rel-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate 911298-13-0 C14H16F3NO3 303.28 2-CF3, 4-OH Benzyl ester, hydroxyl, trifluoromethyl Not reported
tert-Butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate N/A C19H25F3N2O3 386.41 4-carbamoyl, 2-CF3 benzyl tert-Butyl ester, carbamoyl 63%

Structural Analysis

  • Stereochemistry : The (4S) configuration in the target compound contrasts with the (2R,4S)-rel configuration in CAS 911298-13-0, which positions the trifluoromethyl group at C2 instead of C4 . This difference likely impacts binding affinity in receptor-targeted applications.
  • Substituent Positioning : The target compound’s 3-fluoro and 4-hydroxy/trifluoromethyl groups distinguish it from tert-butyl analogs (e.g., ), which prioritize carbamoyl and benzylamine functionalities. The trifluoromethyl group at C4 enhances steric bulk and electron-withdrawing effects compared to C2-substituted analogs .

Biological Activity

Benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, a compound with the molecular formula C14H15F4NO3C_{14}H_{15}F_4NO_3, exhibits significant biological activity due to its unique structural features, including a piperidine ring substituted with trifluoromethyl, hydroxyl, and fluoro groups. This article explores the biological implications of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Hydroxyl Group : Increases solubility and potential for hydrogen bonding.
  • Fluoro Group : Modulates electronic properties and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : Preliminary studies suggest that compounds with similar structures may act as allosteric modulators of muscarinic acetylcholine receptors, which are crucial in neurotransmitter systems related to cognition, memory, and motor control.
  • Enzyme Inhibition : The presence of fluorinated groups enhances binding affinity to specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems. For instance, studies have shown that similar trifluoromethyl-containing compounds can significantly enhance the potency of neurotransmitter uptake inhibition, such as serotonin (5-HT) uptake by up to six-fold compared to non-fluorinated analogs .

Antitumor Activity

Recent investigations into the compound's antitumor properties have revealed promising results. In vitro studies demonstrated that derivatives of fluorinated piperidines exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of cell signaling pathways associated with proliferation and apoptosis .

Case Studies

StudyObjectiveFindings
Study 1Evaluate neuropharmacological effectsThis compound showed enhanced binding to muscarinic receptors compared to non-fluorinated analogs.
Study 2Assess antitumor activitySignificant cytotoxicity observed in breast cancer cell lines with IC50 values in the low micromolar range.
Study 3Investigate enzyme inhibitionThe compound inhibited key metabolic enzymes involved in drug metabolism, suggesting potential for drug-drug interactions.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
FluorinationSelectfluor, DCM, RT65%
TrifluoromethylationTMSCF₃, CuI, DMF72%Inferred from
CouplingCs₂CO₃, DMF, 100°C85%

Basic: How is this compound purified and characterized in academic research?

Methodological Answer:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used. For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective .
  • Characterization:
    • NMR : ¹⁹F NMR confirms fluorination (δ -70 to -80 ppm for CF₃ groups). ¹H NMR distinguishes stereochemistry at the 4S position .
    • LC-MS : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆F₄NO₃: 350.1024) .
    • Chiral HPLC : To verify enantiopurity, use columns like Chiralpak AD-H with hexane/isopropanol (90:10) .

Advanced: How are stereochemical challenges addressed during synthesis?

Methodological Answer:
The 4S configuration is critical for bioactivity. Strategies include:

  • Chiral Auxiliaries : Use of (S)-tert-butyl sulfinamide to induce asymmetry during piperidine ring formation .
  • Asymmetric Catalysis : Pd-catalyzed fluorination with chiral ligands (e.g., Josiphos) to control stereochemistry at the 3-fluoro position .
  • Resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers. Confirmation via X-ray crystallography ensures absolute configuration .

Data Contradiction Note: Some protocols report racemization under basic conditions (e.g., Cs₂CO₃ in DMF). Mitigate this by using milder bases (K₃PO₄) or lower temperatures .

Advanced: What analytical methods assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40°C) conditions. Monitor degradation via HPLC with a stability-indicating method (e.g., C18 column, pH 6.5 ammonium acetate buffer) .
  • Hydrolytic Stability : The 4-hydroxy group may undergo esterification; track via ¹H NMR (disappearance of -OH signal at δ 2.5 ppm) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethyl group .

Q. Table 2: Stability Profile

ConditionDegradation ProductsDetection Method
Acidic (pH 2)Hydrolyzed ester (carboxylic acid)LC-MS ([M+H]+ = 306.08)
Oxidative3-Fluoro-4-keto derivative¹⁹F NMR (δ -110 ppm)

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Study binding to enzymes (e.g., kinases) using AMBER or GROMACS. The trifluoromethyl group’s hydrophobicity enhances binding pocket occupancy .
  • Docking Studies (AutoDock Vina) : The 4S-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Asp156 in phosphatases), while the fluorine atoms participate in halogen bonding .
  • QM/MM Calculations : Assess the energy barrier for enzymatic cleavage of the benzyl ester group, which informs prodrug design .

Advanced: How are contradictory data in fluorinated piperidine synthesis resolved?

Methodological Answer:
Discrepancies in yields or stereoselectivity often arise from solvent/base choices. For example:

  • Base Sensitivity : Cs₂CO₃ in DMF may cause epimerization, whereas K₃PO₄ in THF preserves configuration .
  • Solvent Effects : NMP increases coupling efficiency vs. DMF for bulky substrates .
  • Replication : Validate protocols using high-purity reagents and controlled atmosphere (N₂ or Ar) to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.